4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone
Overview
Description
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone is a complex organic compound with the molecular formula C22H28N2O. It features a combination of aromatic and aliphatic structures, including a piperazine ring, which is often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurotransmitter systems or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone
- 4-(Tert-butyl)phenyl 4-ethylpiperazinyl ketone
- 4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone
Uniqueness
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone is unique due to the presence of both the tert-butylphenyl and benzylpiperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)20-11-9-19(10-12-20)21(25)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBSXCWDNHHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320844 | |
Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329058-21-1 | |
Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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